molecular formula C6H10N2O2S B13247119 3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione

3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B13247119
M. Wt: 174.22 g/mol
InChI Key: SQRVYRMNEYUQKY-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidine family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 2-aminopropyl derivatives under controlled conditions. One common method involves the use of meta-methoxy bromobenzene, propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid as raw materials. The reaction proceeds through a four-step process, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazoles: These compounds share a similar structure but have a different ring system.

    1-(2-Aminopropyl)-1H-indazole: This compound has a similar side chain but a different core structure.

Uniqueness

3-(2-Aminopropyl)-1,3-thiazolidine-2,4-dione is unique due to its specific thiazolidine ring structure combined with the 2-aminopropyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

3-(2-aminopropyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O2S/c1-4(7)2-8-5(9)3-11-6(8)10/h4H,2-3,7H2,1H3

InChI Key

SQRVYRMNEYUQKY-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)CSC1=O)N

Origin of Product

United States

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